![molecular formula C9H16O2 B2750467 1-Oxaspiro[4.5]decan-8-ol CAS No. 87151-62-0](/img/structure/B2750467.png)

1-Oxaspiro[4.5]decan-8-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

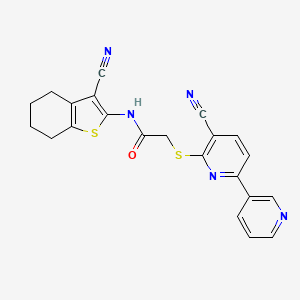

1-Oxaspiro[4.5]decan-8-ol is a chemical compound with the molecular formula C9H16O2 . It is a promising compound for the production of important biologically active compounds .

Synthesis Analysis

A novel Lewis acid catalyzed Prins/pinacol cascade process has been developed for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones in good yields with excellent selectivity . This is the first example of the synthesis of oxaspirocycles from aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol .Molecular Structure Analysis

The molecular structure of this compound is based on the oxaspiro[4.5]decan-8-one framework . The structure is characterized by a spirocyclic system, which is a common structural motif in many natural products .Chemical Reactions Analysis

The synthesis of this compound involves a cascade of Prins/pinacol rearrangement . This method is applicable to a wide range of aldehydes such as aromatic, aliphatic, heteroaromatic, and α,β-unsaturated aldehydes .Physical And Chemical Properties Analysis

This compound has a molecular weight of 154.21 . It is a liquid at room temperature and should be stored in a dry place at 2-8°C .Scientific Research Applications

Antihypertensive Activity

1-Oxaspiro[4.5]decan-8-ol derivatives have been explored for their potential as antihypertensive agents. Research conducted by Caroon et al. (1981) involved synthesizing a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, which were screened for antihypertensive effects in rats. These compounds showed promising results, particularly those substituted at the 4 position, with the 4-ethyl compound being the most active. Further evaluation in dogs revealed these compounds to be alpha-adrenergic blockers, with specific antagonism towards alpha 1 and alpha 2 adrenoceptors (Caroon et al., 1981).

Neuroprotective Effects

A study by Tóth et al. (1997) on 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives revealed their effectiveness in inhibiting calcium uptake in brain cells and protecting against brain edema and memory deficits. These compounds displayed potent inhibitory action on veratrine-induced calcium uptake and provided significant protection against triethyltin chloride-induced brain edema in rats. Additionally, they showed protective effects against learning and memory deficits induced by various agents (Tóth et al., 1997).

Synthetic Applications

The synthesis of spiroaminals, including 1-oxaspiro[4.5]decan derivatives, has been a subject of significant interest due to their presence in natural and synthetic products with biological activities. Sinibaldi and Canet (2008) reviewed various synthetic strategies developed for these compounds, highlighting their potential applications in creating novel molecules with significant biological activities (Sinibaldi & Canet, 2008).

Antiviral Potential

Research into 1-thia-4-azaspiro[4.5]decan-3-one derivatives by Apaydın et al. (2019) demonstrated their potential as antiviral agents. These compounds showed inhibitory effects against human coronavirus 229E replication, highlighting the versatility of the 1-thia-4-azaspiro[4.5]decan-3-one scaffold for antiviral drug development (Apaydın et al., 2019).

Antitumor Activity

A study by Yang et al. (2019) on 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives found that these compounds exhibited moderate to potent anticancer activity against various human cancer cell lines. Some of the synthesized compounds showed significant cytotoxicity against lung, breast, and cervical cancer cells, making them promising candidates for further development in cancer treatment (Yang et al., 2019).

Safety and Hazards

properties

IUPAC Name |

1-oxaspiro[4.5]decan-8-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c10-8-2-5-9(6-3-8)4-1-7-11-9/h8,10H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRAPMABDQXZKQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC(CC2)O)OC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 1-({2-[4-(tert-butyl)phenoxy]-1,3-thiazol-5-yl}methyl)-4-piperidinecarboxylate](/img/structure/B2750386.png)

![N-phenyl-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide](/img/structure/B2750393.png)

![2-[(1-Fluorocyclopropyl)methyl-(1-methyl-5-oxopyrrolidin-3-yl)amino]ethanesulfonyl fluoride](/img/structure/B2750397.png)

![(E)-1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one](/img/structure/B2750399.png)

![1-[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2750401.png)

![4-Bromo-2-[(3-chloro-4-fluoroanilino)methyl]-6-methoxybenzenol](/img/structure/B2750407.png)